molecular formula C34H41FN4O4S2 B12297518 Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate

Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate

Cat. No.: B12297518
M. Wt: 652.8 g/mol
InChI Key: HKGUHEGKBLYKHY-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate is a structurally complex molecule featuring:

  • A propan-2-yl ester backbone, which influences lipophilicity and hydrolysis kinetics.
  • A 4-fluorophenyl ethyl group, which may improve metabolic stability due to fluorine’s electronegativity.
  • A methylsulfanyl butanoate side chain, which could affect redox properties and solubility.

While exact physicochemical data for this compound are unavailable in the provided evidence, its structural motifs align with pharmacologically relevant molecules, suggesting applications in targeted drug design .

Properties

Molecular Formula

C34H41FN4O4S2

Molecular Weight

652.8 g/mol

IUPAC Name

propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C34H41FN4O4S2/c1-22(2)43-33(41)31(14-16-44-3)39-32(40)30-18-27(13-10-24(30)9-6-23-7-11-26(35)12-8-23)37-20-28-17-29(21-38-28)45-34(42)25-5-4-15-36-19-25/h4-5,7-8,10-13,15,18-19,22,28-29,31,37-38H,6,9,14,16-17,20-21H2,1-3H3,(H,39,40)

InChI Key

HKGUHEGKBLYKHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(CCSC)NC(=O)C1=C(C=CC(=C1)NCC2CC(CN2)SC(=O)C3=CN=CC=C3)CCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:

    Formation of the fluorophenyl ethylamine: This can be achieved through the reaction of 4-fluorobenzyl chloride with ethylamine under basic conditions.

    Synthesis of the pyrrolidine derivative: The pyrrolidine ring is introduced through a cyclization reaction involving appropriate precursors.

    Coupling reactions: The intermediate compounds are coupled using reagents such as carbodiimides to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Hypothesized Properties
Compound (Reference) Key Functional Groups Molecular Weight (g/mol) Hypothesized logP Notable Features
Target Compound Propan-2-yl ester, 4-fluorophenyl, pyridine-sulfanyl ~800 (estimated) 3.5 High binding potential due to heterocycles
Compound (CAS 71977-09-8) Multiple amino, phenyl, thioether 1348.63 2.8 High molecular weight, peptide-like structure
CAS 163464-34-4 Trifluoromethylphenyl, carboxylate ~450 (estimated) 4.2 Enhanced lipophilicity from CF3 group
Key Comparisons:

Ester Backbone :

  • The propan-2-yl ester in the target compound may confer slower hydrolysis compared to ethyl or methyl esters, prolonging bioavailability .
  • In contrast, the carboxylate group in CAS 163464-34-4 likely increases solubility but reduces membrane permeability .

Aromatic Substituents: The 4-fluorophenyl group in the target compound enhances metabolic stability over non-fluorinated analogs (e.g., phenyl groups in ’s compound) due to reduced cytochrome P450-mediated oxidation . The trifluoromethylphenyl group in CAS 163464-34-4 increases lipophilicity (logP ~4.2), favoring blood-brain barrier penetration .

Heterocyclic Motifs: The pyridine-3-carbonylsulfanyl-pyrrolidine in the target compound may improve target binding compared to simpler pyrrolidine derivatives (e.g., ’s amino-pyrrolidine) due to additional hydrogen-bonding sites . Thiazole-containing analogs (e.g., CAS 49628-54-8 ) prioritize thioether-mediated redox interactions over π-stacking.

Sulfur-Containing Groups :

  • The methylsulfanyl group in the target compound could increase susceptibility to oxidation compared to ’s thioether, altering metabolic pathways .

Research Findings and Hypotheses

  • Metabolic Stability: Fluorinated aromatic groups (target compound) are less prone to oxidative degradation than non-fluorinated analogs (e.g., ’s compound) .
  • Binding Affinity : Pyridine-3-carbonylsulfanyl may enhance target interactions compared to carboxylates (CAS 163464-34-4) or thiazoles (CAS 49628-54-8) .
  • Solubility : High molecular weight (e.g., ’s compound at 1348.63 g/mol) likely reduces aqueous solubility, whereas the target compound’s methylsulfanyl group may moderately improve it .

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